molecular formula C14H14FN B173055 Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- CAS No. 127598-66-7

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-

Cat. No.: B173055
CAS No.: 127598-66-7
M. Wt: 215.27 g/mol
InChI Key: SFWHBAZHARGIHE-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- is an organic compound with the molecular formula C14H14FN It is a derivative of benzenemethanamine, where the benzene ring is substituted with a fluorine atom at the 4-position and an N-(4-methylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- typically involves the reaction of 4-fluorobenzylamine with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction conditions include:

    Temperature: 80-100°C

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzene ring, where the fluorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, resulting in changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 4-fluoro-: Similar structure but lacks the N-(4-methylphenyl) group.

    Benzenemethanamine, 4-methyl-: Similar structure but lacks the fluorine atom at the 4-position.

Uniqueness

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- is unique due to the presence of both the fluorine atom and the N-(4-methylphenyl) group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWHBAZHARGIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360677
Record name Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127598-66-7
Record name 4-Fluoro-N-(4-methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127598-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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